molecular formula C10H11N3 B13772477 2-(1H-Benzimidazol-2-yl)cyclopropanamine

2-(1H-Benzimidazol-2-yl)cyclopropanamine

Cat. No.: B13772477
M. Wt: 173.21 g/mol
InChI Key: WVDLMLSTLLGENJ-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-yl)cyclopropanamine is a chemical compound that features a benzimidazole ring attached to a cyclopropane moiety via an amine group.

Preparation Methods

The synthesis of 2-(1H-Benzimidazol-2-yl)cyclopropanamine typically involves the reaction of benzimidazole derivatives with cyclopropanamine under specific conditions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

2-(1H-Benzimidazol-2-yl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the benzimidazole ring or the cyclopropane moiety are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1H-Benzimidazol-2-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. In biological systems, the benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various therapeutic effects, such as the inhibition of cancer cell growth or the elimination of parasitic infections .

Comparison with Similar Compounds

2-(1H-Benzimidazol-2-yl)cyclopropanamine can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its cyclopropane moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C10H11N3/c11-7-5-6(7)10-12-8-3-1-2-4-9(8)13-10/h1-4,6-7H,5,11H2,(H,12,13)

InChI Key

WVDLMLSTLLGENJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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